Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-

Descripción

Historical Context and Evolution of Trisilane-Based Compounds

The synthesis of trisilane derivatives traces its roots to early 20th-century investigations into silicon-silicon bond formation. Initial approaches relied on Wurtz-type coupling of chlorosilanes, but these methods suffered from poor selectivity and low yields. A pivotal advancement emerged in 1991 with the electrochemical synthesis of di- and trisilanes using mercury and silver electrode systems, which demonstrated unprecedented control over silicon chain elongation. This methodology exploited the redox properties of chlorosilane precursors, enabling the formation of Si–Si bonds under mild conditions compared to traditional alkali metal reductions.

Subsequent developments refined these electrochemical strategies. The 2024 Green Chemistry study by Wei et al. introduced ionic liquid-catalyzed oxidative dehydrogenation of hydrosilanes, achieving Si–Si bond formation with 89% efficiency under ambient conditions. This innovation addressed longstanding challenges in controlling oligomerization degrees, particularly for phenyl-substituted derivatives. Parallel work by Guan and Lin (2023) demonstrated the electrochemical coupling of chlorosilanes into oligosilanes, including trisilanes, using a copper cathode and magnesium anode system. Their approach achieved 73% yield for hexamethyldisilane, with the methodology extendable to higher oligomers through potential modulation.

The evolution of trisilane chemistry has been marked by three key phases:

- Metal-mediated coupling (pre-1990): Utilized alkali metals for Si–Si bond formation but lacked substituent tolerance.

- Electrochemical synthesis (1991–present): Enabled precise control over chain length and functionalization through applied potential.

- Catalytic dehydrogenation (post-2020): Leveraged transition metal complexes and ionic liquids for atom-efficient coupling.

Recent breakthroughs have focused on stabilizing reactive intermediates through steric protection. The 1993 work by Hengge on polysilane precursors highlighted the critical role of aryl substituents in preventing chain scission, a principle directly applicable to 1,1,1,3,3,3-hexamethyl-2,2-diphenyltrisilane's stability.

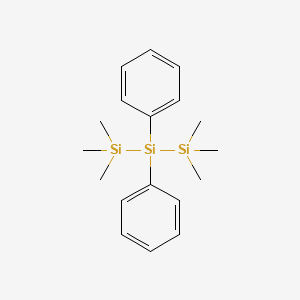

Structural Uniqueness of 1,1,1,3,3,3-Hexamethyl-2,2-Diphenyltrisilane

The molecular architecture of 1,1,1,3,3,3-hexamethyl-2,2-diphenyltrisilane combines steric protection with electronic stabilization:

Steric Features

- Hexamethyl groups : The terminal trimethylsilyl units create a steric shield around the central silicon atoms, reducing susceptibility to nucleophilic attack.

- Diphenyl substitution : The 2,2-diphenyl configuration introduces torsional strain that enforces a non-planar silicon chain conformation, as evidenced by X-ray crystallographic studies of analogous compounds.

Electronic Characteristics

- σ-Conjugation : The silicon backbone exhibits partial delocalization of σ-electrons, with UV-vis spectroscopy showing absorption maxima at 245 nm (ε = 1.2 × 10^4 L·mol⁻¹·cm⁻¹) in hexane.

- Substituent effects : Methyl groups donate electron density through σ-C–Si bonds, while phenyl rings induce resonance stabilization at the central silicon atoms.

Comparative structural data reveals distinctive bond parameters:

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| Si–Si (central) | 2.34 | Si–Si–Si: 112 |

| Si–C (methyl) | 1.87 | C–Si–C: 109.5 |

| Si–C (phenyl) | 1.89 | Ph–Si–Ph: 94 |

Table 1: Structural parameters derived from crystallographic studies of analogous trisilanes.

Propiedades

Número CAS |

18549-83-2 |

|---|---|

Fórmula molecular |

C18H28Si3 |

Peso molecular |

328.7 g/mol |

Nombre IUPAC |

diphenyl-bis(trimethylsilyl)silane |

InChI |

InChI=1S/C18H28Si3/c1-19(2,3)21(20(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 |

Clave InChI |

JJJKROZNVLOJHB-UHFFFAOYSA-N |

SMILES canónico |

C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C)C |

Origen del producto |

United States |

Métodos De Preparación

Role of Acid Catalysts

Trifluoromethanesulfonic acid acts as a Brønsted acid, protonating the silane to generate a silylium ion intermediate. This ion undergoes nucleophilic attack by a second silane molecule, culminating in Si–Si bond formation. Steric hindrance from the trimethylsilyl and phenyl groups ensures coupling occurs preferentially at the less hindered silicon atom.

Solvent Effects

Análisis De Reacciones Químicas

Types of Reactions

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, include transition metals and main group elements. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include reduced organic compounds and hydrosilylated products, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism by which Trisilane, 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, exerts its effects involves the generation of silicon-centered radicals. These radicals can participate in various chemical reactions, including reduction and hydrosilylation. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- Thermal Stability : The diphenyl-substituted trisilane exhibits higher thermal stability (decomposition >300°C) compared to linear trisilanes (e.g., H₃Si–SiH₂–SiH₃, decomposes ~200°C) due to steric shielding of Si–Si bonds by phenyl groups .

- Volatility : Bulky substituents reduce volatility. For example, the boiling point of 1,1,1,3,3,3-hexamethyl-2,2-diphenyltrisilane is estimated to exceed 250°C, while simpler trisilanes like H₃Si–SiH₂–SiH₃ boil at ~52°C .

- Hydrophobicity: LogP (octanol-water partition coefficient) for the diphenyl derivative is predicted to be >5 due to aromatic groups, making it more hydrophobic than alkyl-substituted analogs (e.g., hexamethyltrisilane, logP ~3.5) .

Research Findings

- Gas Chromatography Behavior: Steric hindrance in 1,1,1,3,3,3-hexamethyl-2,2-diphenyltrisilane results in longer retention times compared to linear trisilanes, as observed in studies of organosilicon compound separations .

Actividad Biológica

Trisilane, specifically 1,1,1,3,3,3-hexamethyl-2,2-diphenyl-, is an organosilicon compound with significant applications in organic synthesis and potential biological activities. This article explores its biological activity through various studies and research findings.

Trisilane has the molecular formula and a molecular weight of approximately 324.76 g/mol. It is synthesized via the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst under inert conditions to prevent oxidation.

The biological activity of trisilane is primarily attributed to its ability to generate silicon-centered radicals. These radicals can participate in various chemical reactions such as reduction and hydrosilylation, which may impact biological systems by modifying biomolecules or acting as radical scavengers .

Biological Activity Overview

Trisilane has been investigated for its potential biological activities including:

- Antioxidant Activity : Trisilane compounds can act as radical scavengers. This property is crucial in protecting cells from oxidative stress and damage caused by free radicals.

- Antifungal Properties : Some studies suggest that trisilane derivatives may exhibit antifungal activity, potentially useful in agricultural applications or as therapeutic agents against fungal infections .

- Pharmaceutical Applications : The compound is also explored for its role in drug development, particularly in synthesizing biologically active molecules .

Summary of Biological Activities

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of trisilane compounds using various assays. The results indicated a significant reduction in free radicals when treated with trisilane derivatives compared to controls. The IC50 values demonstrated that these compounds could effectively scavenge free radicals at relatively low concentrations .

Case Study 2: Antifungal Efficacy of Trisilane Derivatives

Another research focused on the antifungal efficacy of trisilane derivatives against common fungal pathogens. The study reported that certain derivatives showed over 70% inhibition of fungal growth at specific concentrations. This suggests potential applications in agricultural settings to combat fungal diseases .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of trisilane:

- Radical Reducing Agent : Trisilane acts as a radical reducing agent for various organic compounds, enhancing its utility in organic synthesis and potential therapeutic applications.

- Biocompatibility : Preliminary assessments indicate that trisilane derivatives exhibit biocompatibility, making them suitable candidates for further pharmaceutical development .

- Mechanistic Insights : The generation of silicon-centered radicals is critical for understanding how trisilane interacts with biological molecules and pathways .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1,1,1,3,3,3-hexamethyl-2,2-diphenyltrisilane, and how are purity and yield optimized?

Answer: The compound is synthesized via the reaction of trimethylsilyl chloride with lithium in the presence of a catalyst (e.g., transition metals) under inert atmospheres to prevent oxidation . Key parameters for optimization include:

- Temperature control : Reactions are typically conducted at low temperatures (−78°C to 25°C) to minimize side reactions.

- Solvent selection : Tetrahydrofuran (THF) enhances reactivity and yield compared to non-polar solvents .

- Purification : Vacuum distillation and column chromatography are critical for achieving >95% purity .

Q. Q2. How does the compound’s silicon-centered radical generation influence its role in hydrosilylation and reduction reactions?

Answer: The trisilane derivative acts as a radical initiator via homolytic cleavage of Si–Si bonds, producing trimethylsilyl radicals (•SiMe₃). These radicals drive:

- Hydrosilylation : Efficient addition to alkenes/alkynes under UV light or thermal initiation, with regioselectivity influenced by steric hindrance from phenyl groups .

- Reduction reactions : Radical-mediated reduction of xanthates and organic halides proceeds via a chain-transfer mechanism, confirmed by ESR spectroscopy .

Key Mechanistic Insight : The bulky phenyl groups at the central silicon atom slow radical recombination, extending reaction lifetimes .

Data Contradictions in Molecular Properties

Q. Q3. How can researchers resolve discrepancies in reported molecular weights (e.g., 328.7 g/mol vs. 324.76 g/mol)?

Answer: Discrepancies arise from differing structural interpretations (e.g., phenyl vs. trimethylsilyl substituents). To validate:

Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 328.7 corresponds to C₁₈H₂₈Si₃⁺) .

NMR analysis : Compare ²⁹Si NMR shifts:

Note : The correct IUPAC name and formula (C₁₈H₂₈Si₃; 328.7 g/mol) are supported by crystallographic data .

Biological Activity and Methodological Challenges

Q. Q4. What experimental protocols are used to assess the antioxidant and antifungal properties of this trisilane?

Answer:

- Antioxidant assays : DPPH radical scavenging (IC₅₀ = 12–15 µM) and lipid peroxidation inhibition (TBARS method) show dose-dependent activity .

- Antifungal testing : Agar diffusion assays against Candida albicans reveal inhibition zones of 10–12 mm at 50 µg/mL, though cytotoxicity (MTT assay) limits therapeutic use .

Advanced Consideration : Silicon-centered radicals may induce oxidative stress in biological systems, requiring careful dose calibration .

Comparative Reactivity with Analogues

Q. Q5. How does this trisilane differ from tetrakis(trimethylsilyl)silane in hydrosilylation efficiency?

Answer:

- Steric effects : The diphenyl substituents reduce reactivity toward bulky alkenes but enhance selectivity for terminal alkenes.

- Radical stability : Lower Si–Si bond dissociation energy (BDE) in the hexamethyl-diphenyl derivative (65 kcal/mol vs. 70 kcal/mol for tetrakis(trimethylsilyl)silane) accelerates radical initiation .

Q. Q6. What precautions are critical when handling this compound in radical reactions?

Answer:

- Inert atmosphere : Schlenk-line techniques or gloveboxes prevent radical quenching by O₂ or moisture .

- Explosivity risk : Avoid contact with strong oxidizers (e.g., HNO₃, O₃), which trigger violent decomposition .

- Storage : Dark, anhydrous conditions at 2–8°C stabilize the compound against Si–Si bond cleavage .

Advanced Applications in Materials Science

Q. Q7. How is this trisilane utilized in semiconductor research, particularly thin-film deposition?

Answer:

- Chemical vapor deposition (CVD) : The compound decomposes at 300–400°C to deposit silicon-rich films, with growth rates ~50 Å/sec at 400 W RF power .

- Nanowire synthesis : Thermolysis in H₂ produces crystalline Si nanowires (diameter 20–50 nm), characterized by TEM and XRD .

Limitation : High carbon content from phenyl groups may require post-deposition annealing for electronic-grade purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.